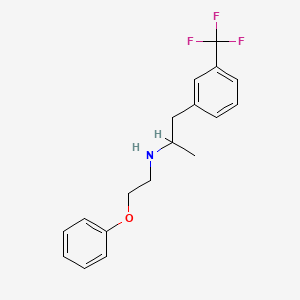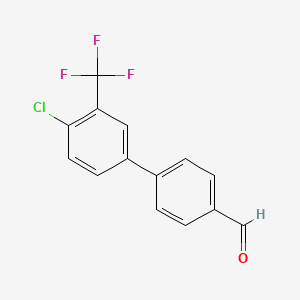![molecular formula C7H14N4S B13409346 (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine](/img/structure/B13409346.png)
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound with the molecular formula C7H14N4S and a molecular weight of 186.28 g/mol It is characterized by the presence of a thiadiazine ring, which is a heterocyclic compound containing sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine typically involves the reaction of tert-butylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiadiazine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Applications De Recherche Scientifique
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown promise.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine can be compared with other thiadiazine derivatives, such as:
(5-Methyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Similar in structure but with a methyl group instead of a tert-butyl group, leading to different chemical and biological properties.
(5-Phenyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Contains a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
(5-Ethyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine: Features an ethyl group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can affect its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C7H14N4S |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
Clé InChI |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=NN/C(=N/N)/SC1 |
SMILES canonique |
CC(C)(C)C1=NNC(=NN)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)

![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409286.png)
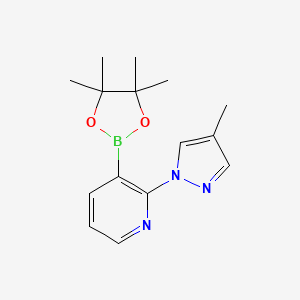
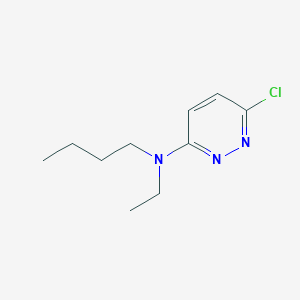
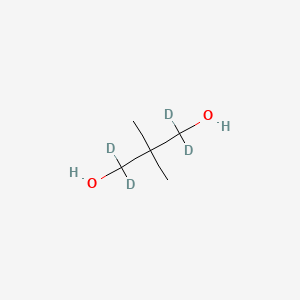
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonic acid](/img/structure/B13409307.png)
![1-Hexanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13409308.png)

